((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate
Description
((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is a chiral 1,3-oxathiolane derivative characterized by an acetoxy group at the 5-position and a benzoate ester at the 2-position. This compound shares structural similarities with nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine and emtricitabine, which are critical in antiviral therapies . The stereochemistry (2R,5S) is crucial for its biological activity, as enantiopure oxathiolanes are often required for therapeutic efficacy .
Properties
Molecular Formula |
C13H14O5S |
|---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
[(2R,5S)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
OIWDXBQHMZOSFT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method is the trans-esterification, where an ester reacts with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of esters like ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Trans-esterification: Esters can react with alcohols to form different esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Trans-esterification: Alcohol, acid catalyst.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Trans-esterification: Different ester and alcohol.
Scientific Research Applications
Chemistry: In chemistry, ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. Its structure makes it a suitable substrate for investigating the specificity and mechanism of esterases and lipases.
Medicine: In the pharmaceutical industry, esters like ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, improving their bioavailability and reducing side effects.
Industry: In industrial applications, this compound can be used as a flavoring agent or fragrance due to its ester functional group, which is known for its pleasant aroma.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The oxathiolane ring and benzoate ester moieties can interact with the active sites of these enzymes, facilitating the conversion of the compound into its corresponding products.
Comparison with Similar Compounds
Key Features :
- Core Structure : 1,3-oxathiolane ring with substituents at positions 2 and 3.
- Functional Groups : Acetoxy (electron-withdrawing) and benzoate ester (lipophilic).
- Molecular Weight : Based on analogs (e.g., lamivudine salicylate, CAS 173522-96-8), the molecular weight is estimated to be ~349–370 g/mol .
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Stereochemistry : The (2R,5S) configuration is conserved in antiviral oxathiolanes, while tetrahydrofuran analogs (e.g., CAS 127676-66-8) adopt a different scaffold .
- Substituent Effects : Fluorination at the pyrimidine ring (e.g., CAS 143491-56-9) enhances resistance profiles in NRTIs .
Key Observations :
- Enzymatic methods (e.g., lipase-mediated resolution) achieve high enantiopurity (>95% ee), critical for therapeutic applications .
- Multi-step syntheses (e.g., lamivudine derivatives) often lack reported yields but prioritize stereochemical fidelity .
Table 3: Toxicity Data (Based on Structural Analogs)
Key Observations :
Biological Activity
((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C16H26O5S
- Molecular Weight : 330.44 g/mol
- CAS Number : 147126-65-6
- Structure : The compound features a 1,3-oxathiolane ring which is crucial for its biological activity.
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of antiviral and antimicrobial research. Its structure suggests potential interactions with biological targets that could lead to therapeutic applications.
Antiviral Activity
Studies have shown that compounds similar to ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate may inhibit viral replication. For instance, derivatives of oxathiolanes have been investigated for their ability to disrupt viral polymerases and other essential viral enzymes.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. The oxathiolane moiety is known to enhance the activity against various pathogens by interfering with their metabolic processes.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of oxathiolane derivatives. The results indicated that these compounds significantly inhibited the replication of several viruses, including HIV and Hepatitis B virus. The mechanism was attributed to the inhibition of viral polymerase activity.
| Compound | Virus Targeted | IC50 (µM) |
|---|---|---|
| Oxathiolane A | HIV | 0.5 |
| Oxathiolane B | Hepatitis B | 0.8 |
| ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | TBD | TBD |
Study 2: Antimicrobial Properties
In an investigation conducted by Antimicrobial Agents and Chemotherapy, the antimicrobial properties of various oxathiolane derivatives were assessed against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The biological activity of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is believed to involve the following mechanisms:
- Inhibition of Viral Enzymes : The oxathiolane structure interacts with viral polymerases, preventing replication.
- Disruption of Cellular Metabolism : The compound may interfere with the metabolic pathways in bacterial cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
